
(E)-1-(2-cyanophenyl)-3-(3-(4-fluorobenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-1-(2-cyanophenyl)-3-(3-(4-fluorobenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea is a useful research compound. Its molecular formula is C23H16FN5O2 and its molecular weight is 413.412. The purity is usually 95%.
BenchChem offers high-quality (E)-1-(2-cyanophenyl)-3-(3-(4-fluorobenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-1-(2-cyanophenyl)-3-(3-(4-fluorobenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
- The chemical compound under discussion has not been directly cited in available literature. However, the synthesis and structural analysis of related compounds provide insights into the type of research applications it may have. For instance, the nitrile carboxamide rearrangement and the formation of heterocycles via cyano-cyclohexenyl-urea indicate the potential for creating diverse heterocyclic structures, which are foundational in the development of pharmaceuticals and materials science (Bischoff & Schroeder, 1983).
Carbonic Anhydrase Inhibition
- Compounds with structures similar to the one have been synthesized and evaluated for their inhibitory effects on human carbonic anhydrase (hCA) activity, a crucial enzyme in many physiological processes. Tetrazole-, oxadiazole-, and cyanosubstituted 1,4-dihydropyrimidinone compounds, related in structure, have shown significant inhibition of CA isoenzyme activity, suggesting potential applications in treating conditions like glaucoma, epilepsy, and mountain sickness (Çelik et al., 2014).
Green Chemistry Synthesis
- Research into solvent- and catalyst-free synthesis methods for dihydroquinazolines, which are structurally related to the compound of interest, highlights the growing emphasis on environmentally benign chemical processes. Using urea as an ammonia source under microwave irradiation, researchers have developed a clean and efficient method for producing dihydroquinazolines, demonstrating the compound's relevance in green chemistry applications (Sarma & Prajapati, 2011).
Antimicrobial and Antineoplastic Activities
- New pyrido quinazolones, which share a core structure with the compound , have been synthesized and shown to possess antibacterial and antifungal activities. These findings point to the potential use of such compounds in developing new antimicrobial agents to combat resistant strains of bacteria and fungi (Singh & Pandey, 2006).
Molecular Devices and Supramolecular Chemistry
- Studies on cyclodextrin complexation and the self-assembly of molecular devices involving stilbene derivatives suggest potential applications in nanotechnology and molecular engineering. The ability of these compounds to form binary complexes and undergo photoisomerization offers a glimpse into the construction of molecular devices that can be controlled by light (Lock et al., 2004).
Eigenschaften
IUPAC Name |
1-(2-cyanophenyl)-3-[3-[(4-fluorophenyl)methyl]-2-oxoquinazolin-4-yl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16FN5O2/c24-17-11-9-15(10-12-17)14-29-21(18-6-2-4-8-20(18)27-23(29)31)28-22(30)26-19-7-3-1-5-16(19)13-25/h1-12H,14H2,(H2,26,28,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWCUTZKUCDZWOX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)NC(=O)NC2=C3C=CC=CC3=NC(=O)N2CC4=CC=C(C=C4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16FN5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3-Bromophenyl)-[2-[(4-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2375659.png)
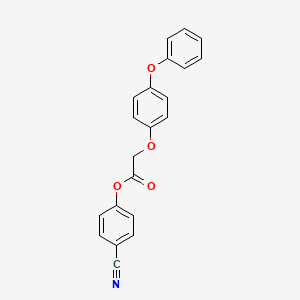


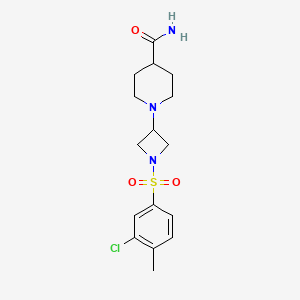

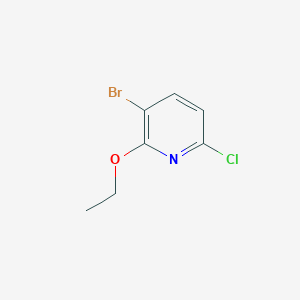
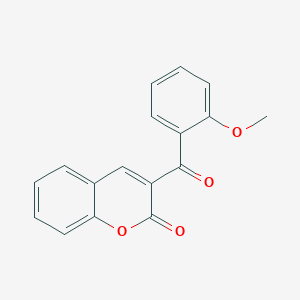
![(Z)-4-(benzo[d][1,3]dioxol-5-yl)-N'-(naphthalen-1-yl)thiazole-2-carbohydrazonoyl cyanide](/img/structure/B2375673.png)
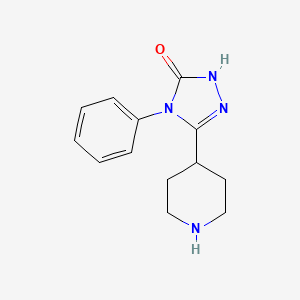
![N-(1,3-dimethyl-1H-pyrazol-5-yl)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B2375677.png)
![7-(4-oxo-4-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)butyl)-6-thioxo-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/no-structure.png)
![1-(5-chloro-2-methoxyphenyl)-4-{1-[2-(4-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2375680.png)
![1-[(2-chlorophenyl)methyl]-N-(3-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2375681.png)